molecular formula C15H15FN2O4S B2912698 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide CAS No. 1351586-94-1

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide

Cat. No.: B2912698
CAS No.: 1351586-94-1
M. Wt: 338.35
InChI Key: CCFGCAQHANPDCT-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide is a chemical compound with the molecular formula C15H15FN2O4S. This compound is characterized by the presence of a fluorophenoxy group, an ethylsulfonamido group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with sulfonyl chloride to produce 2-(4-fluorophenoxy)ethylsulfonyl chloride. Finally, the sulfonyl chloride is reacted with benzamide in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Chlorophenoxy)ethylsulfonamido)benzamide
  • 2-(2-(4-Bromophenoxy)ethylsulfonamido)benzamide
  • 2-(2-(4-Methylphenoxy)ethylsulfonamido)benzamide

Uniqueness

2-(2-(4-Fluorophenoxy)ethylsulfonamido)benzamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c16-11-5-7-12(8-6-11)22-9-10-23(20,21)18-14-4-2-1-3-13(14)15(17)19/h1-8,18H,9-10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGCAQHANPDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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